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Compound of Interest

Compound Name:
2-(Benzoyloxy)-2-methylpropanoic

acid

Cat. No.: B1590656 Get Quote

An In-Depth Technical Guide to 2-(Benzoyloxy)-2-methylpropanoic Acid

This guide provides a comprehensive technical overview of 2-(Benzoyloxy)-2-
methylpropanoic acid, a molecule of interest for researchers in synthetic chemistry and drug

development. We will delve into its chemical properties, a robust synthesis protocol, expected

spectral characteristics for structural verification, and potential applications derived from its

unique structural motifs.

Introduction and Significance
2-(Benzoyloxy)-2-methylpropanoic acid (CAS No: 58570-00-6) is a carboxylic acid featuring

a benzoyl ester linked to a quaternary carbon.[1] This structure is significant for several

reasons. The 2-methylpropanoic acid core is a key pharmacophore found in the fibrate class of

drugs, which are used to manage hyperlipidemia.[2] The benzoyl group is a common protecting

group in organic synthesis and is also present in numerous biologically active molecules. The

combination of these moieties in a single, relatively simple structure makes 2-(Benzoyloxy)-2-
methylpropanoic acid a valuable building block for creating more complex molecular

architectures and for use in the development of novel therapeutic agents.

Physicochemical and Safety Profile
A clear understanding of a compound's physical properties and safety requirements is

foundational for its use in a research setting.
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Chemical Properties
The key computed and physical properties of 2-(Benzoyloxy)-2-methylpropanoic acid are

summarized below.

Property Value Source

Molecular Formula C₁₁H₁₂O₄ [1]

Molecular Weight 208.21 g/mol [1]

CAS Number 58570-00-6 [1]

IUPAC Name
2-(benzoyloxy)-2-

methylpropanoic acid
[3]

Physical Form
White to yellow powder or

crystals
[3]

Purity Typically ≥97% [3]

Storage Temperature Room Temperature [3]

InChI Key
XGWKCHAQEYLCBD-

UHFFFAOYSA-N

Safety and Handling
As with any laboratory chemical, proper handling is essential. 2-(Benzoyloxy)-2-
methylpropanoic acid is associated with the following hazard statements:

H302: Harmful if swallowed.[3]

H315: Causes skin irritation.[3]

H319: Causes serious eye irritation.[3]

H335: May cause respiratory irritation.[3]

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including

safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-
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ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin

and eyes.[3][4] The GHS pictogram associated with this compound is the exclamation mark

(GHS07).[3]

Synthesis and Mechanism
While specific literature detailing the synthesis of this exact molecule is sparse, a logical and

robust synthetic route involves the benzoylation of its precursor, 2-Hydroxy-2-methylpropanoic

acid. This reaction is a standard esterification and is widely applicable.

Proposed Synthesis Workflow
The reaction involves the acylation of the tertiary alcohol of 2-Hydroxy-2-methylpropanoic acid

with benzoyl chloride in the presence of a non-nucleophilic base, such as pyridine or

triethylamine, to neutralize the HCl byproduct.

Reactants

Reaction Workup & Purification Final Product

2-Hydroxy-2-methylpropanoic Acid
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Caption: Proposed workflow for the synthesis of 2-(Benzoyloxy)-2-methylpropanoic acid.
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Detailed Experimental Protocol
This protocol is based on standard benzoylation procedures.[5]

Materials:

2-Hydroxy-2-methylpropanoic acid (1.0 eq)[6]

Benzoyl chloride (1.1 eq)

Pyridine (1.5 eq)

Dichloromethane (DCM), anhydrous

1M Hydrochloric acid (HCl)

Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

Reaction Setup: Dissolve 2-Hydroxy-2-methylpropanoic acid in anhydrous DCM in a round-

bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath to 0°C.

Addition of Reagents: Slowly add pyridine to the solution, followed by the dropwise addition

of benzoyl chloride via a dropping funnel over 15-20 minutes.

Causality: The reaction is exothermic; slow addition at 0°C helps control the reaction

temperature. Pyridine acts as a base to scavenge the HCl generated, driving the reaction

to completion.[5]

Reaction Progression: After the addition is complete, remove the ice bath and allow the

mixture to stir at room temperature. Monitor the reaction progress using Thin Layer

Chromatography (TLC).
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Workup - Quenching and Neutralization: Once the reaction is complete, cool the mixture

again and slowly add 1M HCl to quench the reaction and neutralize the excess pyridine.

Transfer the mixture to a separatory funnel.

Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl,

saturated sodium bicarbonate solution, and finally, brine.

Causality: The acidic wash removes the pyridine hydrochloride salt. The bicarbonate wash

removes any unreacted benzoyl chloride and residual acid. The brine wash removes bulk

water.

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The resulting crude product can be purified by recrystallization from a suitable

solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel

to yield the pure 2-(Benzoyloxy)-2-methylpropanoic acid.

Structural Elucidation and Spectral Analysis
Confirming the structure of the synthesized product is critical. While specific spectral data for

this compound is not readily available in public databases, we can predict the key features

based on its molecular structure and data from analogous compounds.

NMR Spectroscopy IR Spectroscopy Mass Spectrometry

2-(Benzoyloxy)-2-
methylpropanoic acid

¹H NMR
- Ar-H (7.4-8.1 ppm)

- COOH (broad, >10 ppm)
- CH₃ (singlet, ~1.6 ppm)

¹³C NMR
- C=O (acid, >175 ppm)
- C=O (ester, ~165 ppm)

- Ar-C (128-134 ppm)
- Quaternary C (~80 ppm)

- CH₃ (~25 ppm)

FTIR
- O-H (broad, 2500-3300 cm⁻¹)

- C=O ester (~1720 cm⁻¹)
- C=O acid (~1700 cm⁻¹)

- C-O stretch (1250-1300 cm⁻¹)

MS (EI)
- M⁺ at m/z 208

- Fragments:
  [M-C₇H₅O]⁺ (loss of benzoyl)

  [C₇H₅O]⁺ (benzoyl cation, m/z 105)
  [M-COOH]⁺ (loss of carboxyl)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1590656?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590656?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Predicted key signals for the spectral characterization of the target compound.

¹H NMR: The spectrum is expected to show three main regions. Aromatic protons from the

benzoyl group would appear as multiplets between δ 7.4-8.1 ppm. The two equivalent methyl

groups would yield a sharp singlet around δ 1.6 ppm. The carboxylic acid proton will be a

broad singlet at a downfield shift, typically above δ 10 ppm.

¹³C NMR: Key signals would include two distinct carbonyl carbons: the carboxylic acid

carbon (>175 ppm) and the ester carbon (~165 ppm). Aromatic carbons would resonate in

the δ 128-134 ppm range. The quaternary carbon attached to the oxygen and two methyl

groups would appear around δ 80 ppm, and the equivalent methyl carbons would be seen

around δ 25 ppm.

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands.

A very broad O-H stretch from the carboxylic acid dimer is expected from 2500-3300 cm⁻¹.[7]

Two distinct C=O stretching frequencies should be visible: one for the ester carbonyl (~1720

cm⁻¹) and one for the carboxylic acid carbonyl (~1700 cm⁻¹). A strong C-O stretching band

for the ester will also be present around 1250-1300 cm⁻¹.[7]

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion

peak [M]⁺ would be observed at m/z = 208. Key fragmentation patterns would likely include

the loss of the benzoyl radical or cleavage to form the highly stable benzoyl cation at m/z =

105, which is often the base peak for such compounds.[8]

Potential Applications and Future Research
The structural features of 2-(Benzoyloxy)-2-methylpropanoic acid suggest its utility in

several research domains, primarily as a versatile intermediate.

Drug Discovery: As a derivative of the fibrate scaffold, it could serve as a starting point for

synthesizing new analogues with potential activity as PPAR antagonists for treating

metabolic disorders.[2] The benzoyl group can be readily hydrolyzed to unmask the hydroxyl

group, allowing for further functionalization and the creation of compound libraries for

screening.
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Polymer Chemistry: Carboxylic acids and esters are fundamental monomers in the synthesis

of polyesters. This molecule could be investigated as a specialty monomer to introduce

pendant benzoyl groups into a polymer backbone, potentially altering the material's thermal

or optical properties.

Protecting Group Chemistry: The molecule itself can be seen as a protected form of 2-

Hydroxy-2-methylpropanoic acid, where the benzoyl group protects the tertiary alcohol. This

could be useful in multi-step syntheses where the carboxylic acid needs to react selectively

while the hydroxyl group remains inert.

Future research should focus on the experimental validation of the proposed synthesis, full

spectral characterization, and exploration of its reactivity in derivatization reactions to build

novel chemical entities for biological evaluation.

Conclusion
2-(Benzoyloxy)-2-methylpropanoic acid is a compound with significant untapped potential as

a chemical intermediate. Its straightforward synthesis from commercially available starting

materials, combined with its valuable structural motifs, makes it an attractive target for

researchers in medicinal and materials chemistry. This guide provides the foundational

knowledge—from synthesis to spectral analysis—required to confidently incorporate this

molecule into advanced research and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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